molecular formula C8H11NO B13040555 (2S)-2-(furan-2-yl)pyrrolidine

(2S)-2-(furan-2-yl)pyrrolidine

Katalognummer: B13040555
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: LIFJPSLQRGQNMM-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-(furan-2-yl)pyrrolidine is a chiral organic compound featuring a pyrrolidine ring substituted with a furan ring at the second position. The (2S) configuration indicates the stereochemistry of the molecule, which can have significant implications for its chemical behavior and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(furan-2-yl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available starting materials such as furan and pyrrolidine derivatives.

    Reaction Conditions: A common method involves the use of chiral catalysts or chiral auxiliaries to ensure the (2S) configuration. The reaction may proceed through nucleophilic substitution or addition reactions.

    Purification: The product is usually purified by techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes with optimized reaction conditions to maximize yield and purity. This may include continuous flow synthesis and the use of automated reactors.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(furan-2-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyrrolidine ring can be reduced to form different saturated or partially saturated derivatives.

    Substitution: Both the furan and pyrrolidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrrolidine ring may yield saturated pyrrolidines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of (2S)-2-(furan-2-yl)pyrrolidine would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The stereochemistry (2S) plays a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-2-(furan-2-yl)pyrrolidine: The enantiomer of the compound with different stereochemistry.

    2-(furan-2-yl)pyrrolidine: Without specific stereochemistry.

    2-(furan-2-yl)pyrrole: A similar compound with a pyrrole ring instead of pyrrolidine.

Uniqueness

(2S)-2-(furan-2-yl)pyrrolidine is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity compared to its enantiomers and other similar compounds.

Eigenschaften

Molekularformel

C8H11NO

Molekulargewicht

137.18 g/mol

IUPAC-Name

(2S)-2-(furan-2-yl)pyrrolidine

InChI

InChI=1S/C8H11NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2/t7-/m0/s1

InChI-Schlüssel

LIFJPSLQRGQNMM-ZETCQYMHSA-N

Isomerische SMILES

C1C[C@H](NC1)C2=CC=CO2

Kanonische SMILES

C1CC(NC1)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.